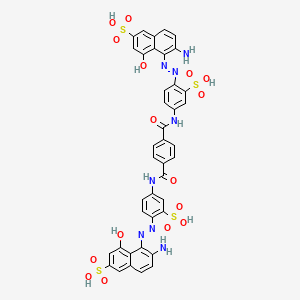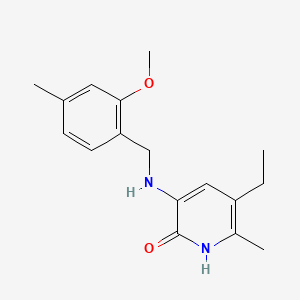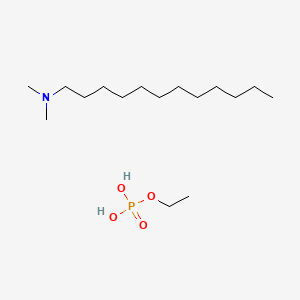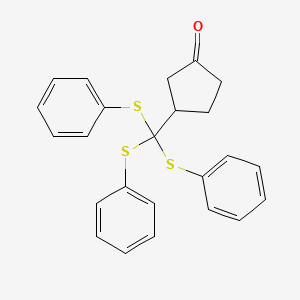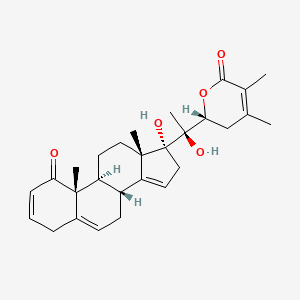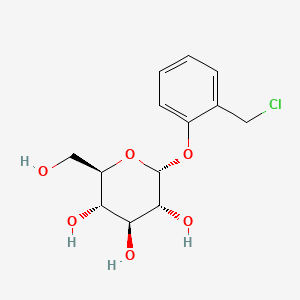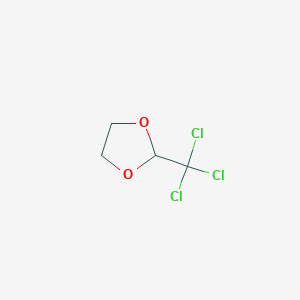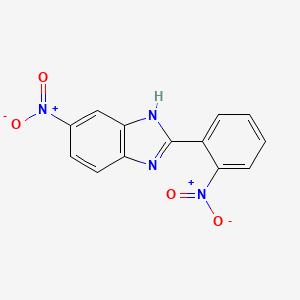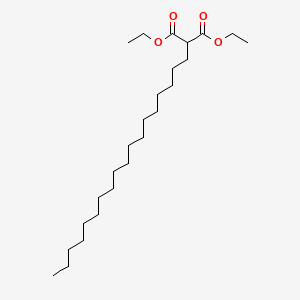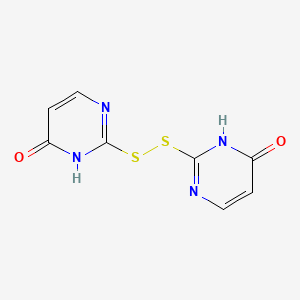
4-Pyrimidinol, 2,2'-dithiobis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyrimidinol, 2,2’-dithiobis- is a compound with the molecular formula C8H6N4O2S2 and a molecular weight of 254.289. It is characterized by the presence of two pyrimidinol groups linked by a disulfide bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinol, 2,2’-dithiobis- typically involves the reaction of pyrimidinol derivatives with sulfur-containing reagents. One common method involves the use of sodium ethoxide and ethyl cyanoacetate, followed by the addition of guanidine hydrochloride. The reaction mixture is heated under reflux and then acidified to yield the desired product .
Industrial Production Methods
Industrial production methods for 4-Pyrimidinol, 2,2’-dithiobis- are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyrimidinol, 2,2’-dithiobis- undergoes various chemical reactions, including oxidation, reduction, and substitution. The disulfide bond in the compound can be cleaved under reductive conditions, leading to the formation of thiol derivatives .
Common Reagents and Conditions
Common reagents used in the reactions of 4-Pyrimidinol, 2,2’-dithiobis- include reducing agents such as sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of 4-Pyrimidinol, 2,2’-dithiobis- depend on the specific reaction conditions. For example, reductive cleavage of the disulfide bond yields thiol derivatives, while oxidation can lead to the formation of sulfonic acid derivatives .
Wissenschaftliche Forschungsanwendungen
4-Pyrimidinol, 2,2’-dithiobis- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Pyrimidinol, 2,2’-dithiobis- involves the reversible cleavage and formation of its disulfide bond. This redox activity allows the compound to interact with various molecular targets, including enzymes and proteins involved in redox signaling pathways. The disulfide bond can be reduced to form thiol groups, which can then participate in further chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dithiobis(pyridine N-oxide): Similar in structure but with pyridine N-oxide groups instead of pyrimidinol groups.
2-(Diethylamino)-6-methyl-4-pyrimidinol: Contains a diethylamino group and is used as an analytical standard.
3-Pyridinols and 5-pyrimidinols: These compounds are used as antioxidants and have similar redox properties.
Uniqueness
4-Pyrimidinol, 2,2’-dithiobis- is unique due to its specific combination of pyrimidinol groups and a disulfide bond. This structure imparts distinct redox properties, making it valuable for applications in redox biology and coordination chemistry .
Eigenschaften
CAS-Nummer |
34262-66-3 |
|---|---|
Molekularformel |
C8H6N4O2S2 |
Molekulargewicht |
254.3 g/mol |
IUPAC-Name |
2-[(6-oxo-1H-pyrimidin-2-yl)disulfanyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H6N4O2S2/c13-5-1-3-9-7(11-5)15-16-8-10-4-2-6(14)12-8/h1-4H,(H,9,11,13)(H,10,12,14) |
InChI-Schlüssel |
NJINJSNLLJGLRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(NC1=O)SSC2=NC=CC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


